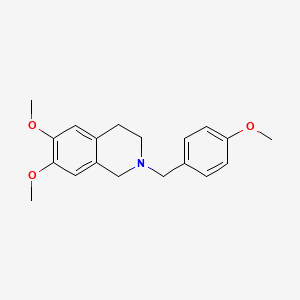![molecular formula C15H20F3N B5786979 1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)
1-[2-(trifluoromethyl)benzyl]azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(trifluoromethyl)benzyl]azocane, also known as TFBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of azocanes, which are organic compounds containing a nitrogen-containing heterocycle with two adjacent nitrogen atoms. TFBA has been studied for its potential applications in various fields, including drug discovery, chemical biology, and materials science.
Mecanismo De Acción
The mechanism of action of 1-[2-(trifluoromethyl)benzyl]azocane involves its ability to undergo a photoreaction upon exposure to ultraviolet light. The trifluoromethyl group in 1-[2-(trifluoromethyl)benzyl]azocane is highly electron-withdrawing, making the adjacent nitrogen atoms more nucleophilic. Upon irradiation, the nitrogen-nitrogen bond in 1-[2-(trifluoromethyl)benzyl]azocane is cleaved, resulting in the formation of a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H bonds, cycloaddition reactions, and crosslinking reactions.
Biochemical and Physiological Effects:
1-[2-(trifluoromethyl)benzyl]azocane has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, its use as a photolabile protecting group or crosslinker can have significant effects on biological processes, such as protein function and localization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(trifluoromethyl)benzyl]azocane is its versatility in various scientific research applications. Its photoreactivity and ability to act as a photolabile protecting group or crosslinker make it a valuable tool for studying biological processes. However, its use is limited by the need for ultraviolet light to activate its photoreactivity, which can limit its application in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 1-[2-(trifluoromethyl)benzyl]azocane in scientific research. One potential direction is the development of new photolabile protecting groups or crosslinkers based on the 1-[2-(trifluoromethyl)benzyl]azocane scaffold. Another direction is the exploration of 1-[2-(trifluoromethyl)benzyl]azocane derivatives with different substituents on the benzene ring, which could lead to new reactivity patterns and applications. Additionally, the use of 1-[2-(trifluoromethyl)benzyl]azocane in combination with other chemical tools, such as genetically encoded photoactivatable proteins, could lead to new insights into biological processes.
Métodos De Síntesis
The synthesis of 1-[2-(trifluoromethyl)benzyl]azocane involves the reaction of 1,4-dibromobenzene with trifluoromethylamine in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by a diazotization reaction with sodium nitrite. The final product is obtained by reacting the diazonium salt with a secondary amine, such as piperidine.
Aplicaciones Científicas De Investigación
1-[2-(trifluoromethyl)benzyl]azocane has been used as a versatile tool in various scientific research applications. It has been employed as a photolabile protecting group for biomolecules, such as amino acids and peptides, allowing for the precise control of biological processes. It has also been used as a photoactivatable crosslinker for studying protein-protein interactions and as a fluorescent probe for imaging cellular structures.
Propiedades
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N/c16-15(17,18)14-9-5-4-8-13(14)12-19-10-6-2-1-3-7-11-19/h4-5,8-9H,1-3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIPNSAFOCWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(Trifluoromethyl)phenyl]methyl]azocane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)